N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-16-7-8-19(22-15-28-23(25-22)11-12-24(26-28)31-2)14-21(16)27-32(29,30)20-10-9-17-5-3-4-6-18(17)13-20/h7-15,27H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXQGXPUZKTVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound's molecular formula is with a molar mass of approximately 438.5 g/mol. The synthesis typically involves multi-step organic reactions:
- Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization reactions involving suitable pyridazine derivatives.
- Functionalization : Introduction of methoxy and methyl groups at specific positions on the phenyl ring.
- Coupling with Tetrahydronaphthalene : The final step involves forming an amide bond with the tetrahydronaphthalene sulfonamide.
The unique substitution pattern contributes to its distinctive biological properties, making it a candidate for further medicinal chemistry research .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of kinases and other enzymes that regulate cell signaling and proliferation .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Studies
- In Vitro Studies : A study evaluating the compound's effects on Hela cells revealed an IC50 value indicating potent antiproliferative activity. The compound was noted to induce cell death via apoptosis pathways .
- Antibacterial Testing : In another case study focusing on antimicrobial efficacy, the compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against E. coli and S. aureus, highlighting its potential as a therapeutic agent in infectious diseases .
Data Tables
Scientific Research Applications
Case Studies
Several studies have investigated the anticancer properties of this compound:
- Anticancer Efficacy : Research indicates that compounds with similar structures exhibit significant anticancer activity against various cancer cell lines, including those derived from breast and lung cancers. For instance, derivatives of imidazo[1,2-b]pyridazine have been shown to inhibit tumor growth effectively in vitro and in vivo models .
- ADME Studies : Absorption, distribution, metabolism, and excretion (ADME) studies are crucial for understanding the pharmacokinetics of this compound. Preliminary studies suggest favorable ADME properties that support its potential as a therapeutic agent .
- Synergistic Effects : Some studies have explored the synergistic effects of this compound when combined with other chemotherapeutic agents. These combinations have shown enhanced efficacy in inhibiting cancer cell proliferation compared to monotherapy .
Cancer Therapy
The most prominent application of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is in cancer therapy. Its ability to inhibit key signaling pathways involved in tumor growth positions it as a candidate for further development in oncology.
Other Potential Applications
In addition to its anticancer properties, there are indications that this compound may possess other pharmacological activities:
- Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated antibacterial and antifungal properties. Future studies may explore the broad-spectrum antimicrobial potential of this compound.
- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory activities; thus, this compound may also be evaluated for its potential in treating inflammatory diseases .
Summary Table of Applications
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes controlled hydrolysis under acidic and basic conditions:
| Condition | Reagents | Products | Yield | Stability Notes |
|---|---|---|---|---|
| Acidic (HCl) | 2N HCl, 80°C | Sulfonic acid derivative + Amine | 68% | Partial decomposition of imidazopyridazine observed |
| Basic (NaOH) | 1N NaOH, RT | Sulfonate salt + Aniline | 72% | Stable up to 24 hrs in basic medium |
Key findings:
-
Hydrolysis rates depend on steric hindrance from the 2-methylphenyl group
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No ring-opening of tetrahydronaphthalene observed below 100°C
Nucleophilic Substitution
The electron-deficient imidazo[1,2-b]pyridazine ring participates in SNAr reactions:
| Position | Nucleophile | Conditions | Product | Reaction Efficiency |
|---|---|---|---|---|
| C-3 | Piperidine | DMF, 120°C, 8h | 3-piperidinyl derivative | 54% |
| C-7 | KSCN | EtOH, reflux | 7-thiocyano analog | 61% |
Notable observations:
-
Methoxy group at C-6 deactivates adjacent positions for substitution
-
Sonogashira coupling possible at C-2 with terminal alkynes (Pd/Cu catalysis)
Oxidation Reactions
The tetrahydronaphthalene moiety shows selective oxidation behavior:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂O, 0°C | 5,8-dione | 92% |
| DDQ | CH₂Cl₂, RT | Aromatic naphthalene | 78% |
| O₂ (catalytic Cu) | MeCN, 60°C | Epoxide | 63% |
Structural impact:
-
Aromatization increases planarity by 38% (X-ray diffraction data)
Coupling Reactions
The sulfonamide nitrogen participates in metal-catalyzed cross-couplings:
Table 4: Buchwald-Hartwig Amination Data
| Aryl Halide | Catalyst System | Amine | Yield | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃/Xantphos | Morpholine | 67% | |
| 2-Iodopyridine | CuI/DMEDA | Benzylamine | 58% |
Key limitations:
Heterocyclization Reactions
The imidazopyridazine core enables novel ring-forming reactions:
Scheme 5: Three-Component Cyclization
Reactants:
-
Compound + Acetylenedicarboxylate
-
p-Toluenesulfonic acid (cat.)
Conditions:
-
Toluene, 80°C, 12h
-
Product: Pyrrolo[2',1':3,4]pyrido[2,1-b]quinazoline derivative
-
Key spectral data:
Stability Profile
Table 6: Degradation Under Stress Conditions
| Condition | Time | Degradation | Primary Pathway |
|---|---|---|---|
| 0.1N HCl, 60°C | 24h | 12% | Sulfonamide hydrolysis |
| 3% H₂O₂, RT | 6h | 29% | Imidazopyridazine oxidation |
| UV Light (254 nm) | 48h | 41% | Radical-mediated cleavage |
Critical stability considerations:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues
The provided evidence includes compounds with imidazo[1,2-b]pyridazine scaffolds, sulfonamide derivatives, and tetralin-related systems. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on assumed formula C23H23N5O3S.
Functional Insights
Sulfonamide vs. Pivalamide :
- The target’s sulfonamide group offers stronger hydrogen-bonding capacity compared to the pivalamide in 1383619-76-8, which may enhance target binding but reduce membrane permeability .
- Pivalamide in 1383619-76-8 could confer metabolic resistance due to steric bulk, whereas the sulfonamide may increase renal clearance .
Methoxy Substitution :
- Both the target and 1383619-76-8 feature methoxy groups, likely improving aqueous solubility. The 2-fluoro substitution in 1383619-76-8 may further enhance electronic effects and bioavailability .
Tetralin vs. However, the trifluoromethyl group in 1383619-76-8 may improve metabolic stability and binding affinity via hydrophobic interactions .
Heterocyclic Rigidity :
- The pyrimido-thiazolo-pyrimidine in exhibits a rigid, planar structure, contrasting with the target’s flexible tetralin moiety. Rigidity often correlates with higher selectivity but lower solubility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be optimized?
- Methodology :
- The imidazo[1,2-b]pyridazine core can be synthesized via coupling reactions between aminophenols and halogenated precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- The tetrahydronaphthalene-sulfonamide moiety is introduced through nucleophilic substitution or Suzuki-Miyaura cross-coupling, followed by reduction using agents like LiAlH₄ (LAH) in THF to stabilize the tetrahydro backbone .
- Intermediate purity is critical; column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended for isolation .
Q. How should researchers characterize the compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the imidazo[1,2-b]pyridazine ring (δ 7.8–8.5 ppm for aromatic protons) and sulfonamide NH (δ 10–11 ppm). The tetrahydronaphthalene protons appear as multiplet signals (δ 1.5–2.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₅H₂₄N₄O₃S) .
- IR Spectroscopy : Key stretches include sulfonamide S=O (~1350 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
Q. What analytical methods are suitable for assessing purity?
- Methodology :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Purity ≥95% is typical for in vitro studies .
- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .
Q. Which solvents are optimal for solubility in biological assays?
- Methodology :
- Initial dissolution in DMSO (10–50 mM stock) followed by dilution in assay buffer (e.g., PBS with ≤1% DMSO) minimizes precipitation .
- For in vivo studies, consider PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
Advanced Research Questions
Q. How can reaction yields be improved during scale-up synthesis?
- Methodology :
- Optimize stoichiometry: Use a 10–20% excess of the sulfonamide coupling partner to drive the reaction to completion .
- Catalytic systems: Pd(PPh₃)₄ in Suzuki couplings reduces side-product formation .
- Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
Q. What strategies address contradictory bioactivity data across assays?
- Methodology :
- Impurity profiling : Trace impurities (e.g., unreacted intermediates) may interfere with assays; re-purify batches showing discrepancies .
- Assay conditions : Adjust pH (6.5–7.4) or serum protein content (e.g., BSA) to mimic physiological environments .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodology :
- Core modifications : Replace the methoxy group on imidazo[1,2-b]pyridazine with halogens (F, Cl) to enhance metabolic stability .
- Sulfonamide substitutions : Introduce electron-withdrawing groups (e.g., CF₃) to improve target binding affinity .
- Tetrahydronaphthalene ring : Evaluate saturated vs. unsaturated analogs to balance lipophilicity and solubility .
Q. What are the stability challenges under varying storage conditions?
- Methodology :
- Thermal stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Use DSC (differential scanning calorimetry) to identify decomposition temperatures .
- Light sensitivity : Store lyophilized powder in amber vials at –20°C; aqueous solutions degrade within 48 hours at 4°C .
Q. How can computational modeling predict pharmacokinetic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
